REACTION_CXSMILES
|
C(NC(C)C)(C)C.C([Li])CCC.[Br:13][C:14]1[CH:19]=[C:18]([F:20])[CH:17]=[CH:16][C:15]=1[F:21].CN(C)[CH:24]=[O:25]>C1COCC1>[Br:13][C:14]1[C:15]([F:21])=[CH:16][CH:17]=[C:18]([F:20])[C:19]=1[CH:24]=[O:25]
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Name
|
|
Quantity
|
13.29 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
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Name
|
|
Quantity
|
34.2 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
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BrC1=C(C=CC(=C1)F)F
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
6.62 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
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Control Type
|
UNSPECIFIED
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Setpoint
|
-78 °C
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Type
|
CUSTOM
|
Details
|
The mixture was stirred at −78° C. for 15 mins
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature below −65° C
|
Type
|
STIRRING
|
Details
|
After stirring for 1 hr at −78° C.
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at −78° C. for 30 mins
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
quenched with sat. NH4Cl solution
|
Type
|
CUSTOM
|
Details
|
to reach room temperature
|
Type
|
EXTRACTION
|
Details
|
The product was extracted into ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the extracts were dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=O)C(=CC=C1F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.73 g | |
YIELD: CALCULATEDPERCENTYIELD | 73.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |